molecular formula C12H16N2O5 B1668328 [3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate CAS No. 19961-99-0

[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate

Cat. No.: B1668328
CAS No.: 19961-99-0
M. Wt: 268.27 g/mol
InChI Key: SYLSRTLUCIDOHN-UHFFFAOYSA-N
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Description

[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbanilic acid moiety, a hydroxy group at the meta position, a 2-methoxyethyl ester, and a methylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate typically involves the esterification of carbanilic acid with 2-methoxyethanol, followed by the introduction of a methylcarbamate group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: [3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of new esters or carbamates with different functional groups.

Scientific Research Applications

[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate can be compared with other similar compounds, such as:

  • Carbanilic acid, m-hydroxy-, ethyl ester, methylcarbamate
  • Carbanilic acid, p-hydroxy-, 2-methoxyethyl ester, methylcarbamate
  • Carbanilic acid, m-hydroxy-, 2-ethoxyethyl ester, methylcarbamate

Uniqueness: The presence of the 2-methoxyethyl ester group in carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate distinguishes it from other similar compounds. This unique structural feature may confer specific chemical properties and biological activities, making it valuable for various applications.

Properties

CAS No.

19961-99-0

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C12H16N2O5/c1-13-11(15)19-10-5-3-4-9(8-10)14-12(16)18-7-6-17-2/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

SYLSRTLUCIDOHN-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC(=C1)NC(=O)OCCOC

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)NC(=O)OCCOC

Appearance

Solid powder

19961-99-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-hydroxy-, 2-methoxyethyl ester, methylcarbamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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